N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a nitrobenzamide moiety. The combination of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the imidazo[1,2-a]pyridine intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Nitration of the benzamide moiety: The final step involves the nitration of the benzamide group using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), thereby reducing inflammation .
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-phenylimidazo[1,2-a]pyridin-3-amine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit different chemical reactivity and biological properties depending on the position and nature of other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C22H18N4O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H18N4O4/c1-14-10-11-25-19(12-14)23-20(15-6-8-18(30-2)9-7-15)21(25)24-22(27)16-4-3-5-17(13-16)26(28)29/h3-13H,1-2H3,(H,24,27) |
InChI Key |
DJSOSGBALDSDRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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